BIRT 377

描述

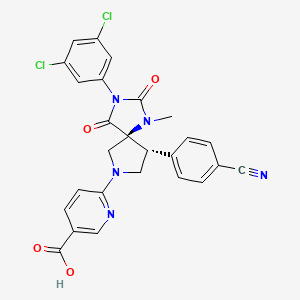

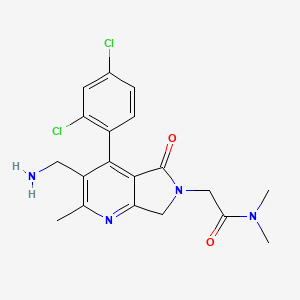

BIRT 377 is a synthetic organic compound known for its potent inhibitory effects on the interaction between intercellular adhesion molecule-1 and lymphocyte function-associated antigen-1. This interaction is crucial in mediating several immunological processes, making this compound a valuable compound in the study of inflammation and immune responses .

作用机制

BIRT 377 通过与淋巴细胞功能相关抗原-1 的 I 结构域结合发挥作用,阻止其与细胞间粘附分子-1 的相互作用。 这种抑制阻断了高亲和力结合所需的构象变化,从而减少了免疫细胞的粘附和迁移 。 此外,this compound 抑制白介素-2 的产生,进一步调节免疫反应 .

生化分析

Biochemical Properties

BIRT 377 interacts with the LFA-1 (lymphocyte function-associated antigen-1), a transmembrane β2-adhesion receptor expressed on leukocytes . It acts as a potent negative allosteric modulator of LFA-1, with a Ki of 25.8 nM . This compound binds to the I-domain of LFA-1 , inhibiting its interaction with ICAM-1 (intercellular adhesion molecule-1) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reversibly inhibits LFA-1 mediated binding of SKW3 leukemia cells to ICAM-1 . This inhibition disrupts the LFA-1/ICAM-1 interaction, which mediates several critical steps in the immune response, including leukocyte extravasation, antigen presentation, and T-cell effector functions .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the induction of the mAb24 reporter epitope on LFA-1 on the surface of SKW3 cells treated with various agonists known to induce high-affinity LFA-1 . This implies that this compound exerts its inhibitory effects by preventing up-regulation of LFA-1 to its high-affinity conformation .

Dosage Effects in Animal Models

In animal models, this compound inhibits superantigen-induced production of interleukin-2 in mice in a dose-dependent fashion

Transport and Distribution

Given its interaction with LFA-1, it is likely to be distributed wherever LFA-1 is expressed, which includes all leukocytes .

Subcellular Localization

Given that it interacts with LFA-1, a transmembrane protein, it is likely to be found in the vicinity of the cell membrane where LFA-1 is located .

准备方法

BIRT 377 的合成涉及几个关键步骤。一个值得注意的方法包括使用猪肝酯酶对 2-对溴苄基-2-甲基丙二酸二甲酯进行不对称化,然后与 3,5-二氯苯胺缩合。 然后将所得羧酸进行皂化和库尔提斯重排 。该方法确保了高对映体过量,这对化合物的功效至关重要。

化学反应分析

科学研究应用

BIRT 377 在科学研究中具有广泛的应用:

相似化合物的比较

BIRT 377 因其在抑制淋巴细胞功能相关抗原-1 方面的高特异性和效力而独一无二。类似的化合物包括:

LFA-1 抑制剂: 这些化合物具有类似的作用机制,但它们的结合亲和力和特异性可能有所不同.

细胞间粘附分子-1 抑制剂: 这些化合物靶向相同的途径,但作用于不同的分子靶点.

属性

IUPAC Name |

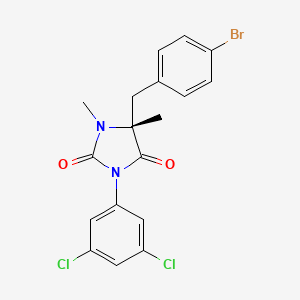

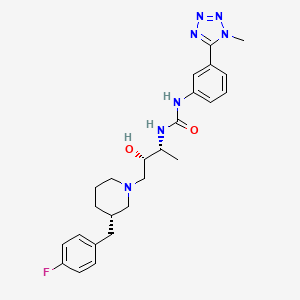

(5R)-5-[(4-bromophenyl)methyl]-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrCl2N2O2/c1-18(10-11-3-5-12(19)6-4-11)16(24)23(17(25)22(18)2)15-8-13(20)7-14(21)9-15/h3-9H,10H2,1-2H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNJHZQMQRVZEE-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

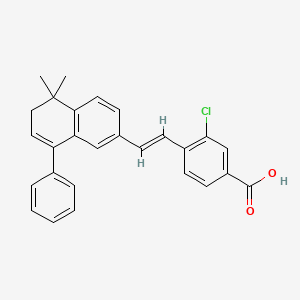

![5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1667232.png)